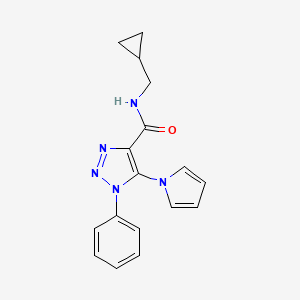
6-((1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely unknown. Its molecular weight is 342.355, but more research is needed to determine other properties such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Antiproliferative Activities
A study explored the synthesis of a new class of 6-indolypyridine-3-carbonitrilile derivatives, including compounds structurally related to 6-((1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile, demonstrating antiproliferative activities against various cancer cell lines. This research highlights the compound's potential as a therapeutic agent in cancer treatment due to its capacity to inhibit the proliferation of human ovarian adenocarcinoma, breast adenocarcinoma, and cervix adenocarcinoma cells. The findings suggest a promising avenue for the development of new anticancer drugs based on nicotinonitrile derivatives (El-Sayed et al., 2014).
Development of Nitroxyl Radicals
Research on the development of nitroxyl radicals for controlling reactivity with ascorbic acid involved compounds structurally similar to 6-((1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile. The study aimed at enhancing the stability of nitroxyl radicals, proposing their use in various applications including as antioxidants and contrast agents. This emphasizes the versatility of nicotinonitrile derivatives in contributing to the advancement of medical imaging and therapeutic interventions (Kinoshita et al., 2009).
Nonlinear Optical (NLO) Materials
Another investigation synthesized nicotinonitrile derivatives to explore their potential as new class of nonlinear optical (NLO) materials. This study underscores the relevance of such compounds in the field of materials science, particularly for their application in optical switching and modulation devices. The results indicate that nicotinonitrile derivatives, including those related to the compound of interest, possess significant NLO properties, which could be harnessed for technological advancements in photonics and telecommunication (Raghukumar et al., 2003).
Antioxidant Evaluation
A study focusing on the synthesis and antioxidant evaluation of some nicotinonitriles, including structurally related compounds, highlighted the potential of these derivatives as effective antioxidants. The research provided insights into the chemical properties that contribute to the antioxidative activity of nicotinonitriles, suggesting their potential application in preventing oxidative stress-related diseases (Gouda et al., 2016).
Safety and Hazards
The safety and hazards associated with this compound are currently unknown. It is not intended for human or veterinary use, suggesting that it may pose risks if improperly handled. More research is needed to determine the specific safety precautions necessary when handling this compound.
Future Directions
The future directions for research on this compound could include determining its synthesis process, understanding its mechanism of action, and exploring its potential applications in various fields. For example, related compounds have been used to improve monoclonal antibody production , suggesting potential applications in biotechnology.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with specific cellular components, such ascalcium currents mediated by Cav 1.2 (L-type) channels .
Mode of Action
It’s known that similar compounds can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
Biochemical Pathways
The compound appears to influence the glucose uptake rate and the production of adenosine triphosphate (ATP) within the cell . This suggests that it may affect energy metabolism pathways. Additionally, it has been shown to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Pharmacokinetics
Similar compounds have shown high metabolic stability on human liver microsomes .
Result of Action
The compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular ATP during monoclonal antibody production . In addition, it also suppressed the galactosylation on a monoclonal antibody .
properties
IUPAC Name |
6-[1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c18-9-12-1-2-14(19-10-12)25-13-5-7-20(8-6-13)17(24)11-21-15(22)3-4-16(21)23/h1-2,10,13H,3-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSOJJFIZRBDSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2987399.png)


![5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-[(1E)-(hydroxyamino)methylidene]-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B2987404.png)



![Tert-butyl N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2987413.png)



![1-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-quinazolin-4-ylsulfanylethanone](/img/structure/B2987418.png)

![N-(3,5-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2987420.png)